N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3S2/c1-2-10(22)19-12-20-21-13(26-12)25-7-11(23)18-8-3-5-9(6-4-8)24-14(15,16)17/h3-6H,2,7H2,1H3,(H,18,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKGBPDFAFASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with trifluoromethoxide.
Coupling Reactions: The thiadiazole intermediate is then coupled with the trifluoromethoxy-substituted aromatic compound using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Amidation: The final step involves the amidation of the intermediate with propanamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound targets specific enzymes involved in cancer cell metabolism, such as thymidylate synthase (TS), which is crucial for DNA synthesis. In vitro studies have demonstrated IC50 values ranging from 0.47 to 1.4 µM against different TS proteins, indicating potent inhibitory effects .
- Case Studies : In a study evaluating various derivatives of thiadiazole compounds, this compound exhibited significant growth inhibition against multiple cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is critical in inflammatory processes. This property makes it a candidate for further optimization in therapeutic applications aimed at treating inflammatory diseases .
Drug Design and Synthesis
The synthesis of this compound involves straightforward methodologies utilizing commercially available reagents. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structural integrity of synthesized compounds .
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. The thiadiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine atom in ketamine.
Lemon Balm: Contains bioactive compounds such as rosmarinic acid, which have antioxidant and antimicrobial properties.
Uniqueness
N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry.
Biological Activity
N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H12F3N5O5S2
- Molecular Weight : 499.44 g/mol
- IUPAC Name : 2-nitro-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
The presence of the thiadiazole ring contributes to its biological activity through various mechanisms such as enzyme inhibition and interaction with nucleic acids.
1. Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety are effective against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Candida albicans | Antifungal activity | |
| Shigella flexneri | Antibacterial effects |
The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
2. Anticancer Activity
Thiadiazole derivatives have shown promising results in cancer treatment. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
3. Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, thiadiazole derivatives have been associated with several other pharmacological effects:
- Anti-inflammatory Activity : Thiadiazoles have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of the thiadiazole ring enhances the antioxidant capacity of these compounds, helping to mitigate oxidative stress.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of synthesized thiadiazole derivatives were tested against resistant strains of bacteria, showing enhanced activity compared to conventional antibiotics like ampicillin and amphotericin B .
- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of new thiadiazole hybrids, significant growth inhibition was observed in cancer cell lines, suggesting their potential as lead compounds for drug development .
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for synthesizing N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide?
- Methodological Answer : The synthesis often involves multi-step reactions starting with thiosemicarbazide derivatives. For example, acylation of thiol-containing intermediates (e.g., 1,3,4-thiadiazol-2-thiols) with chloroacetamide derivatives in the presence of anhydrous potassium carbonate under reflux in dry acetone. The final product is recrystallized from ethanol or DMSO/water mixtures to improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like amide C=O and thiadiazole C-S bonds. Mass spectrometry (MS) validates molecular weight, and X-ray diffraction (XRD) determines crystalline structure .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : Purity is evaluated via High-Performance Liquid Chromatography (HPLC) with UV detection. Thin-Layer Chromatography (TLC) monitors reaction progress, and melting point analysis ensures consistency with literature values. Recrystallization in solvents like ethanol or acetone is a standard purification step .
Advanced Research Questions
Q. What strategies resolve low yields in the final coupling step of the synthesis?
- Methodological Answer : Optimizing solvent polarity (e.g., switching from acetone to DMF) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reactivity. Stepwise purification, including column chromatography before recrystallization, improves yield .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) simulate interactions with target proteins (e.g., cyclooxygenase COX1/2). Density Functional Theory (DFT) calculations predict electronic properties, while Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with observed bioactivity .
Q. What experimental designs validate the compound’s mechanism of action in antimicrobial assays?
- Methodological Answer : Time-kill kinetics and checkerboard assays assess bactericidal/fungicidal effects. Minimum Inhibitory Concentration (MIC) tests are performed at varying pH levels to evaluate activity dependence on environmental conditions, as seen in thiadiazole derivatives .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Cross-validate results using standardized protocols (e.g., CLSI guidelines). For instance, antimicrobial activity may vary due to differences in bacterial strains or assay conditions. Meta-analyses of peer-reviewed data (e.g., Pharmaceuticals 2019, Molbank 2022) help identify consensus trends .
Comparative Synthesis Conditions
| Step | Conditions | Reference |
|---|---|---|
| Thiadiazole formation | Reflux with POCl₃ at 90°C for 3 hours, pH adjustment with ammonia | |
| Acylation | Dry acetone, K₂CO₃, reflux for 3 hours, recrystallization from ethanol | |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) followed by HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
